3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide molecular weight and physicochemical properties
3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide molecular weight and physicochemical properties
An In-Depth Preclinical Characterization Guide for 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide
Executive Summary
In the landscape of modern drug discovery, the sulfonamide pharmacophore remains a cornerstone for designing potent therapeutics, ranging from antimicrobial agents to voltage-gated sodium channel (NaV1.7) inhibitors and carbonic anhydrase inhibitors [1]. 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide (PubChem CID 778317) represents a highly versatile, amphoteric building block. Its structural architecture—comprising an electron-rich 3,4-dimethoxybenzene ring, a sulfonamide linker, and a weakly basic pyridin-3-yl moiety—imparts unique physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptors. This guide deconstructs the structural logic of CID 778317, details its physicochemical profiling, and provides self-validating experimental workflows necessary for its preclinical evaluation.
Molecular Identity & Physicochemical Profiling
The physicochemical behavior of a compound in physiological fluids is governed by its ionization state and lipophilicity. CID 778317 is an amphoteric molecule. The sulfonamide nitrogen ( N1 ) acts as a weak acid, capable of releasing a proton, while the pyridine nitrogen ( N2 ) acts as a weak base, capable of accepting a proton [2].
The presence of the 3,4-dimethoxy groups on the benzene ring exerts a dual effect: it increases the overall lipophilicity (LogP) of the molecule, driving membrane permeability, but also acts as a steric and electronic modulator of the sulfonamide's acidity [3].
Table 1: Chemical Identity & Quantitative Physicochemical Data
Note: Values represent a synthesis of database registries and consensus in silico projections for standard sulfonamide derivatives.
| Property | Value | Source / Method |
| Chemical Name | 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide | IUPAC |
| Molecular Formula | C₁₃H₁₄N₂O₄S | Theoretical |
| Molecular Weight | 294.33 g/mol | Theoretical |
| CAS Registry Number | 185300-63-4 | Chemical Databases[4] |
| PubChem CID | 778317 | PubChem [4] |
| Topological Polar Surface Area (TPSA) | 85.8 Ų | Calculated (2D Topology) |
| Hydrogen Bond Donors / Acceptors | 1 / 6 | Structural Analysis |
| Predicted pKa (Pyridine N2 ) | ~5.2 | In silico projection |
| Predicted pKa (Sulfonamide N1 ) | ~8.0 | In silico projection [2] |
| Predicted LogP | 1.8 - 2.2 | Consensus prediction [3] |
Structural Logic & Property Relationships
To effectively optimize CID 778317 as a lead compound, one must understand how each substructure contributes to the macroscopic properties of the molecule. The diagram below maps the causality between the molecular topology and its physicochemical liabilities.
Fig 1: Structural features dictating the physicochemical profile of CID 778317.
Standardized Experimental Workflows
To transition this compound from a screening hit to an optimized lead, empirical validation of its physicochemical and pharmacokinetic parameters is mandatory. The following protocols are designed as self-validating systems , ensuring that data artifacts are caught in real-time.
Protocol 3.1: Potentiometric Determination of pKa and Aqueous Solubility
Rationale: Because CID 778317 is amphoteric, its solubility is highly pH-dependent. The neutral zwitterionic species (predominant between pH 5.5 and 7.5) will exhibit the lowest aqueous solubility. We utilize a co-solvent extrapolation method because the neutral form may precipitate during standard aqueous titration.
-
System Suitability: Titrate a standard reference compound (e.g., Labetalol) alongside the analyte. The system is valid only if the reference pKa is within ±0.05 units of literature values.
-
Step 1: Stock Preparation: Dissolve CID 778317 in HPLC-grade DMSO to yield a 10 mM stock. Causality: DMSO ensures complete dissolution of the crystalline lattice before introduction to aqueous media.
-
Step 2: Co-solvent Titration: Prepare titration vessels containing 30%, 40%, and 50% (v/v) Methanol/Water mixtures. Spike 50 µL of the stock into each vessel. Titrate from pH 2.0 to 11.0 using 0.1 M KOH and 0.1 M HCl.
-
Step 3: Yasuda-Shedlovsky Extrapolation: The apparent pKa ( psKa ) shifts depending on the dielectric constant of the co-solvent. Plot the psKa against the inverse dielectric constant ( 1/ϵ ) of the respective methanol/water mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to derive the true aqueous pKa.
-
Step 4: Solubility Profiling (LogS): Using the derived pKa, calculate the theoretical pH-solubility profile via the Henderson-Hasselbalch equation. Validate this empirically by performing shake-flask LC-UV assays at pH 1.2 (simulated gastric fluid), pH 7.4 (blood plasma), and pH 9.0.
Protocol 3.2: In Vitro Metabolic Stability (Human Liver Microsomes)
Rationale: The 3,4-dimethoxybenzene moiety is a classic structural alert for rapid O-demethylation mediated by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4). Quantifying the intrinsic clearance ( CLint ) is critical to predict in vivo half-life and guide structural optimization (e.g., substituting methoxy groups with fluorines to block metabolism) [1].
-
System Suitability: Run Verapamil (high clearance control) and Warfarin (low clearance control) in parallel. The assay is validated only if Verapamil is depleted by >80% at 30 minutes, and Warfarin remains >90% intact.
-
Step 1: Incubation Setup: In a 96-well plate, combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL, 1 µM of CID 778317, and 100 mM potassium phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium.
-
Step 2: Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise "zero-time" trigger.
-
Step 3: Time-Course Quenching: At exactly 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into a crash plate containing 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., Tolbutamide). Causality: The cold organic solvent instantly denatures the microsomal proteins, halting metabolism and precipitating the matrix for clean LC-MS injection.
-
Step 4: LC-MS/MS Analysis: Centrifuge the crash plate at 4000 rpm for 15 minutes. Inject the supernatant into a triple quadrupole mass spectrometer. Use Multiple Reaction Monitoring (MRM) to track the depletion of the parent mass ( [M+H]+≈295.1 ).
-
Step 5: Pharmacokinetic Calculation: Plot the natural log of the percentage of compound remaining versus time. Calculate the elimination rate constant ( k ) from the slope. Derive intrinsic clearance using the formula:
CLint(μL/min/mg)=Protein Massk×Incubation Volume
Analytical Data Presentation: Expected Preclinical Profile
Based on the structural logic and historical data of analogous sulfonamides, Table 2 outlines the expected experimental outcomes for CID 778317 when subjected to the workflows described above.
Table 2: Simulated Preclinical Evaluation Data
| Assay Parameter | Expected Outcome | Implication for Drug Development |
| Aqueous Solubility (pH 7.4) | < 50 µg/mL | Poor solubility at physiological pH due to high fraction of neutral species; requires formulation strategies (e.g., amorphous solid dispersions). |
| Aqueous Solubility (pH 1.2) | > 500 µg/mL | High solubility in the stomach due to protonation of the pyridine ring ( N2 ). |
| LogD (pH 7.4) | ~ 1.5 - 1.8 | Optimal for passive membrane permeability without excessive lipophilic trapping. |
| HLM Intrinsic Clearance ( CLint ) | High (> 40 µL/min/mg) | Rapid first-pass metabolism expected via O-demethylation. Lead optimization required to block metabolic soft spots. |
| Plasma Protein Binding (PPB) | 85% - 92% | Moderate to high binding, typical for sulfonamides, driven by the dimethoxybenzene hydrophobicity. |
Conclusion & Future Perspectives
3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide (CID 778317) serves as an excellent starting point for targeted drug discovery. Its amphoteric nature provides a handle for modulating solubility across different pH environments, while its LogP falls within the "Rule of 5" sweet spot. However, the metabolic liability of the dimethoxy groups necessitates careful monitoring of intrinsic clearance. Future lead optimization campaigns should focus on bioisosteric replacement of the methoxy groups to enhance metabolic stability while preserving the crucial hydrogen-bonding network of the sulfonamide core.
References
-
Design of Conformationally Constrained Acyl Sulfonamide Isosteres: Identification of N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)methane-sulfonamides as Potent and Selective hNaV1.7 Inhibitors for the Treatment of Pain. Journal of Medicinal Chemistry (2018). URL:[Link]
-
Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. Journal of the Brazilian Chemical Society (2010). URL:[Link]
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules (2022). URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 778317, 3,4-Dimethoxy-N-pyridin-3-yl-benzenesulfonamide. PubChem Database. URL:[Link]
